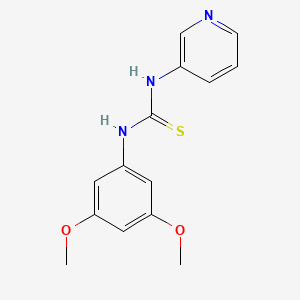
N-(3,5-DIMETHOXYPHENYL)-N'-(3-PYRIDYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of 3,5-dimethoxyaniline with 3-pyridyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学的研究の応用
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA depends on its specific application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with cellular targets such as DNA, proteins, or cell membranes, leading to various biological effects.
Material Science: It may act as a cross-linking agent or a stabilizer in the formation of new materials.
類似化合物との比較
Similar Compounds
- N-(3,5-DIMETHOXYPHENYL)-N’-(2-PYRIDYL)THIOUREA
- N-(3,5-DIMETHOXYPHENYL)-N’-(4-PYRIDYL)THIOUREA
- N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA is unique due to the specific positioning of the methoxy groups on the phenyl ring and the pyridyl group. This unique structure can influence its chemical reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
特性
分子式 |
C14H15N3O2S |
|---|---|
分子量 |
289.35 g/mol |
IUPAC名 |
1-(3,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C14H15N3O2S/c1-18-12-6-11(7-13(8-12)19-2)17-14(20)16-10-4-3-5-15-9-10/h3-9H,1-2H3,(H2,16,17,20) |
InChIキー |
JSTOLLBVRXQYDF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)OC |
正規SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)OC |
溶解性 |
0.2 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


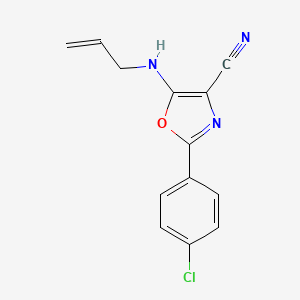
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1223604.png)
![4-[(3,5-Dimethylphenyl)-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223605.png)
![(7Z)-3-bromo-7-(2-chlorobenzylidene)thiazolo[4,5]imidazo[1,2-b]pyridin-8-one](/img/structure/B1223608.png)
![(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-en-1-one](/img/structure/B1223610.png)
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B1223611.png)
![1-(2-Cyanoethyl)-6-(2-fluoro-4-methoxyphenyl)-3-methyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1223612.png)
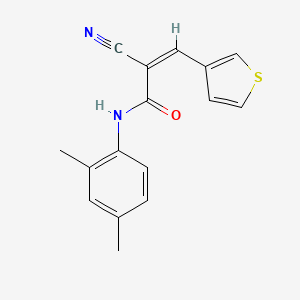
![1-(2,4-Difluorophenyl)-3-[(5-methyl-3-phenyl-4-isoxazolyl)methyl]urea](/img/structure/B1223614.png)
![N-[4-(5-oxazolyl)phenyl]benzamide](/img/structure/B1223615.png)
![4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1223616.png)
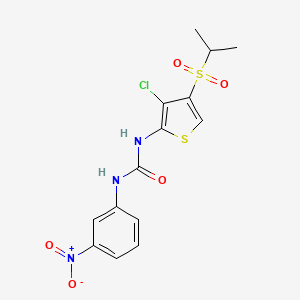
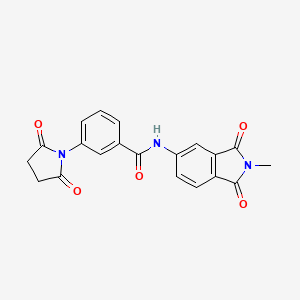
![2-[(2-Furanylmethylthio)methyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B1223623.png)
